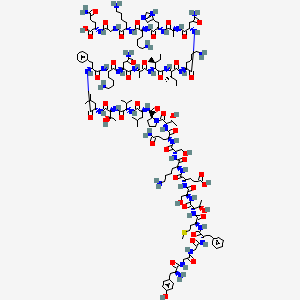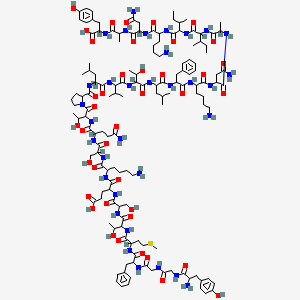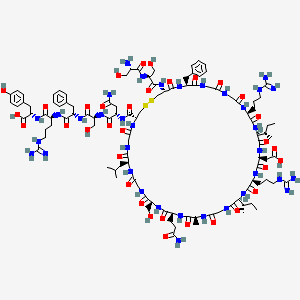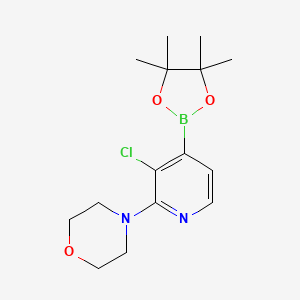
3-Chlor-2-(4-morpholino)pyridin-4-boronsäure-Pinacolester
Übersicht
Beschreibung
3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its stability and reactivity in cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to be used in various organic reactions, including the suzuki-miyaura cross-coupling reaction .
Mode of Action
The compound “3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester” likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boron atom in the compound forms a bond with a transition metal, facilitating the transfer of an organic group from boron to the metal.
Biochemical Pathways
The compound “3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester” is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .
Pharmacokinetics
It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which can be considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific reaction in which “3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester” is used. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound facilitates the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester”. For instance, the pH of the environment can significantly affect the rate of reaction of boronic pinacol esters . Additionally, the presence of transition metals is crucial for the compound’s role in the Suzuki-Miyaura cross-coupling reaction .
Biochemische Analyse
Biochemical Properties
3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester plays a crucial role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, the morpholine ring can engage in hydrogen bonding and hydrophobic interactions, further stabilizing the complex. These interactions make 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester a valuable tool in biochemical research for studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester can affect gene expression by interacting with transcription factors or chromatin-modifying enzymes, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester exerts its effects through several mechanisms. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can lead to changes in enzyme activity, protein-protein interactions, and cellular signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester in laboratory settings are critical factors that influence its effectiveness. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of the corresponding boronic acid and pinacol. Over time, this degradation can affect the compound’s ability to interact with biomolecules and exert its biochemical effects. Long-term studies have shown that 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester can maintain its activity for extended periods when stored under appropriate conditions, such as in dry, inert atmospheres .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes or signaling pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, such as hepatotoxicity, nephrotoxicity, and immunosuppression. These toxic effects are likely due to off-target interactions and the accumulation of the compound in tissues. Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing the risks .
Metabolic Pathways
3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. Additionally, 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of metabolites and energy production .
Transport and Distribution
The transport and distribution of 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, affecting its localization and accumulation. The distribution of 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to tissue-specific proteins .
Subcellular Localization
The subcellular localization of 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through various targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes. Similarly, mitochondrial targeting sequences can facilitate its localization to the mitochondria, affecting mitochondrial function and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester typically involves the reaction of 3-chloro-2-(4-morpholino)pyridine with a boronic acid derivative under conditions that promote the formation of the boronic ester. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvent, catalyst, and reaction conditions are carefully controlled to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a wide range of pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Methoxyphenylboronic acid pinacol ester
- 2-Thienylboronic acid pinacol ester
Uniqueness
3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester is unique due to the presence of the morpholino group, which can enhance its reactivity and selectivity in certain reactions. Additionally, the chlorine atom in the pyridine ring provides a site for further functionalization, making it a versatile building block in organic synthesis.
Eigenschaften
IUPAC Name |
4-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClN2O3/c1-14(2)15(3,4)22-16(21-14)11-5-6-18-13(12(11)17)19-7-9-20-10-8-19/h5-6H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVOSNAIBGPIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)N3CCOCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585977 | |
| Record name | 4-[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957198-28-6 | |
| Record name | 4-[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


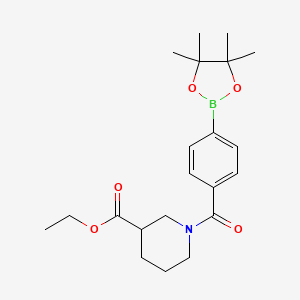
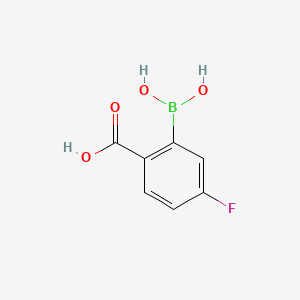
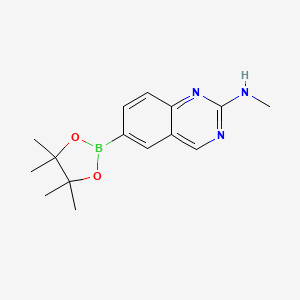

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)



